molecular formula C5H4BrClN2 B8053199 3-Bromo-6-chloro-4-methylpyridazine

3-Bromo-6-chloro-4-methylpyridazine

Numéro de catalogue: B8053199
Poids moléculaire: 207.45 g/mol
Clé InChI: XIZGZDLULLUTCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-6-chloro-4-methylpyridazine (CAS: 89283-90-9) is a halogenated pyridazine derivative with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.456 g/mol . Key physical properties include a density of 1.7±0.1 g/cm³, boiling point of 315.8±37.0 °C, and flash point of 144.8±26.5 °C . Its structure features a pyridazine ring substituted with bromine at position 3, chlorine at position 6, and a methyl group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research due to its reactive halogen substituents, which facilitate further functionalization in synthesis .

Propriétés

IUPAC Name

3-bromo-6-chloro-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZGZDLULLUTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Bromination of 3,6-Dichloro-4-methylpyridazine

A direct route involves brominating 3,6-dichloro-4-methylpyridazine at the 3-position. This method employs hydrobromic acid (HBr) and bromine (Br₂) under controlled低温 conditions to prevent over-bromination.

Procedure :

  • Substrate Preparation : 3,6-Dichloro-4-methylpyridazine (1.0 mol) is dissolved in dichloromethane (DCM) under nitrogen.

  • Bromination : HBr (48%, 4.0 mol) is added dropwise at −5°C, followed by bromine (3.0 mol) over 30–35 minutes.

  • Quenching : Sodium nitrite (NaNO₂, 1.2 mol) in water is introduced at 0°C to neutralize excess HBr.

  • Workup : The mixture is adjusted to pH 9 with NaOH, extracted with ethyl acetate, and concentrated to yield the product.

Yield : 70–75%.
Challenges : Competing chlorination at the 6-position necessitates strict temperature control.

Chlorination of 3-Bromo-4-methylpyridazine

Alternatively, introducing chlorine at the 6-position of 3-bromo-4-methylpyridazine using phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) achieves the target compound.

Procedure :

  • Substrate Activation : 3-Bromo-4-methylpyridazine (1.0 mol) is refluxed with POCl₃ (10 mol) and PCl₅ (1 mol) at 115°C for 2 hours.

  • Chlorination : The reaction is monitored via TLC until complete consumption of the starting material.

  • Isolation : Excess POCl₃ is distilled off, and the residue is cooled, diluted with water, and extracted with methylene chloride.

Yield : 80–85%.
Advantages : POCl₃ acts as both solvent and chlorinating agent, simplifying purification.

Cyclization Strategies for Pyridazine Ring Formation

Malononitrile-Based Cyclization

Constructing the pyridazine ring from acyclic precursors ensures precise placement of substituents. Malononitrile reacts with acetylacetaldehyde dimethyl acetal in the presence of piperidinium acetate to form a cyclized intermediate.

Procedure :

  • Condensation : Malononitrile (0.373 mol) and acetylacetaldehyde dimethyl acetal (0.373 mol) are stirred in toluene with piperidinium acetate (0.037 mol) for 24 hours at room temperature.

  • Chlorination : The intermediate is treated with POCl₃/PCl₅ (10:1) at reflux (115°C) for 2 hours.

  • Bromination : Subsequent bromination with HBr/Br₂ at −5°C introduces the 3-bromo group.

Yield : 60–65% overall.
Limitations : Multi-step synthesis requires careful intermediate purification.

Hydrazine-Mediated Ring Closure

Hydrazine facilitates pyridazine formation via cyclocondensation. For example, 3-bromo-6-chloro-4-methylpyridazine is synthesized from α,β-unsaturated ketones and hydrazine derivatives.

Procedure :

  • Hydrazine Addition : A ketone precursor (e.g., 3-bromo-4-methylpent-2-en-1-one) reacts with hydrazine hydrate (1.2 equiv) in THF at 100°C for 9 hours.

  • Chlorination : The resulting dihydropyridazine is treated with chlorine gas or SOCl₂ to introduce the 6-chloro substituent.

Yield : 70–75%.
Optimization : Sodium bicarbonate quenches excess acid, improving selectivity.

Sequential Halogenation and Methylation

Direct Methylation Post-Halogenation

Introducing the methyl group after halogenation avoids steric hindrance during cyclization.

Procedure :

  • Bromination/Chlorination : 3,6-Dibromopyridazine undergoes selective chlorine substitution at the 6-position using CuCl/NaNO₂ in HCl.

  • Friedel-Crafts Methylation : The intermediate is methylated using methyl chloride (CH₃Cl) and AlCl₃ at 50°C.

Yield : 50–55%.
Drawbacks : Low regioselectivity necessitates column chromatography for purification.

Catalytic Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling installs the bromo and chloro groups sequentially.

Procedure :

  • Boronic Acid Preparation : 4-Methylpyridazine-3-boronic acid is synthesized from 3-iodo-4-methylpyridazine via Miyaura borylation.

  • Coupling : The boronic acid reacts with 6-chloropyridazine-3-triflate using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C.

Yield : 65–70%.
Advantages : High functional group tolerance and scalability.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Complexity
Bromination of 3,6-Dichloro DerivativeHBr, Br₂, NaNO₂70–75Moderate
Malononitrile CyclizationPOCl₃, PCl₅, HBr60–65High
Hydrazine-Mediated ClosureHydrazine, SOCl₂70–75Moderate
Suzuki CouplingPd(PPh₃)₄, K₂CO₃65–70High

Key Observations :

  • Direct halogenation (Method 1) offers simplicity but struggles with regioselectivity.

  • Cyclization routes (Methods 2–3) enable precise substituent placement but require multi-step protocols.

  • Catalytic coupling (Method 4) is versatile but cost-prohibitive for large-scale synthesis.

Experimental Considerations

Temperature and Solvent Effects

  • Low-Temperature Bromination : Maintaining −5°C minimizes dihalogenation byproducts.

  • Polar Solvents : DMF and DMSO enhance nucleophilic substitution rates but may decompose sensitive intermediates.

Purification Techniques

  • Recrystallization : Hexanes/ethyl acetate mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with chloroform/methanol (9:1) resolves regioisomers .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-chloro-4-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer and Antimicrobial Agents
3-Bromo-6-chloro-4-methylpyridazine serves as a crucial building block in the synthesis of pharmacologically active compounds. Its derivatives have been studied for potential anticancer and antimicrobial properties. For instance, modifications to the pyridazine structure can enhance its ability to inhibit specific enzymes or receptors involved in cancer progression or bacterial growth.

Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor by binding to target sites within biological systems. The mechanism of action typically involves interference with normal enzymatic functions, which can be particularly beneficial in developing therapeutic agents.

Materials Science

Development of Advanced Materials
In materials science, this compound is utilized to create advanced materials with tailored electronic and optical properties. Its chemical structure allows for the modification of physical properties, making it suitable for applications in electronics and photonics.

Synthesis of Conductive Polymers
The compound can also be incorporated into the synthesis of conductive polymers, enhancing their electrical properties. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies

Receptor Modulation
The compound is employed in biological studies to explore its interactions with various receptors. Its ability to modulate receptor activity makes it a valuable tool in pharmacological research, helping scientists understand receptor dynamics and signaling pathways.

Agrochemical Applications
In the agricultural sector, derivatives of this compound are used in the synthesis of agrochemicals. These compounds can function as herbicides or pesticides, contributing to crop protection strategies.

Industrial Applications

Synthesis of Organic Intermediates
The compound serves as an important intermediate in organic synthesis processes. It is utilized in the production of dyes, solvents, and other industrial chemicals, showcasing its versatility beyond laboratory settings .

Data Table: Summary of Applications

Application AreaSpecific UsesExamples/Case Studies
Medicinal ChemistryAnticancer agents, enzyme inhibitorsSynthesis of novel drug candidates
Materials ScienceAdvanced materials for electronicsDevelopment of OLEDs
Biological StudiesReceptor modulatorsStudies on enzyme interactions
Industrial ApplicationsOrganic intermediatesProduction of agrochemicals

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .
  • Material Development : Researchers synthesized a new class of conductive polymers incorporating this compound, which showed improved charge transport properties compared to traditional materials used in electronic devices.
  • Agrochemical Efficacy : Field trials indicated that formulations containing derivatives of this compound provided effective pest control while being environmentally sustainable.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-chloro-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways involved in disease processes. The exact molecular targets and pathways can vary, but typically involve interactions with proteins or nucleic acids that are critical for cellular function.

Comparaison Avec Des Composés Similaires

2-Bromo-5-fluoro-4-methylpyrimidine (CAS: 1805192-57-7)

  • Molecular Formula : C₅H₄BrFN₂
  • Key Differences: Core Structure: Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyridazine (two adjacent nitrogen atoms at positions 1 and 2). Substituents: Bromine at position 2, fluorine at position 5, and methyl at position 3.

3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1378860-94-6)

  • Molecular Formula : C₆H₄BrClN₄S
  • Key Differences :
    • Core Structure : Pyrazolo-pyrimidine fused ring system, introducing a sulfur-containing methylthio group.
    • Substituents : Bromine (position 3), chlorine (position 4), and methylthio (position 6).
    • Implications : The sulfur atom enhances susceptibility to oxidation and nucleophilic substitution, making this compound distinct in redox-sensitive applications .

3-Bromo-6-morpholinopyridazine (CAS: 927673-86-7)

  • Molecular Formula : C₈H₁₀BrN₃O
  • Key Differences :
    • Substituents : Morpholine group (oxygen and nitrogen) replaces chlorine and methyl in the target compound.
    • Implications : The morpholine moiety improves water solubility and hydrogen-bonding capacity, which may enhance bioavailability in drug design .

3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine (CAS: 951625-71-1)

  • Molecular Formula : C₁₂H₆BrCl₂N₃
  • Key Differences :
    • Core Structure : Imidazo-pyridazine fused ring with a 4-chlorophenyl substituent.
    • Implications : The extended aromatic system increases molecular weight (343.01 g/mol) and lipophilicity, likely influencing interactions with hydrophobic biological targets .

3-(4-Bromophenoxy)-6-methylpyridazine (CAS: 368869-96-9)

  • Molecular Formula : C₁₁H₉BrN₂O
  • Key Differences: Substituents: Phenoxy group replaces bromine and chlorine in the target compound.

Comparative Analysis Table

Property / Compound 3-Bromo-6-chloro-4-methylpyridazine 2-Bromo-5-fluoro-4-methylpyrimidine 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-Bromo-6-morpholinopyridazine 3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Molecular Weight (g/mol) 207.456 202.00 (approx.) 296.56 244.09 343.01
Core Structure Pyridazine Pyrimidine Pyrazolo-pyrimidine Pyridazine Imidazo-pyridazine
Key Substituents Br (3), Cl (6), CH₃ (4) Br (2), F (5), CH₃ (4) Br (3), Cl (4), SCH₃ (6) Br (3), morpholine (6) Br (3), Cl (6), 4-Cl-C₆H₄ (2)
Boiling Point (°C) 315.8 Not reported Not reported Not reported Not reported
Polarity Moderate (halogens) High (F substituent) Moderate (S atom) High (O in morpholine) Low (aromatic Cl-phenyl)
Potential Applications Pharmaceutical intermediates Fluorinated drug analogs Redox-active catalysts Bioavailable scaffolds Kinase inhibitors

Research Findings and Implications

  • Reactivity : Bromine at position 3 in the target compound enables Suzuki-Miyaura couplings, whereas fluorine in 2-Bromo-5-fluoro-4-methylpyrimidine favors electrophilic substitutions .
  • Solubility : Morpholine-substituted analogs (e.g., CAS 927673-86-7) exhibit enhanced aqueous solubility, critical for oral drug delivery .
  • Toxicity : Halogenated compounds like this compound and its analogs often carry Xi (irritant) hazard codes, necessitating careful handling .
  • Biological Activity : Imidazo-pyridazine derivatives (e.g., CAS 951625-71-1) show promise in kinase inhibition due to their planar aromatic systems .

Activité Biologique

3-Bromo-6-chloro-4-methylpyridazine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrClN2C_5H_4BrClN_2, with a molecular weight of approximately 207.46 g/mol. The compound features a pyridazine ring with bromine and chlorine substituents, which are known to enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been studied for their ability to inhibit bacterial growth, suggesting that this compound may also possess similar properties. Preliminary studies have shown it can affect the viability of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

Inhibition of Cytochrome P450 Enzymes

One of the notable biological activities of this compound is its potential role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition could lead to altered pharmacokinetics of co-administered drugs. This characteristic makes the compound relevant for drug development and safety assessments.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : By binding to cytochrome P450 enzymes, it can prevent the metabolism of various substrates, potentially leading to increased bioavailability of certain drugs.
  • Cellular Interaction : The compound may interact with cellular membranes or specific receptors, altering cellular signaling pathways involved in inflammation or microbial resistance .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyridazine derivatives, including this compound. Below is a summary of key research findings:

StudyFocusKey Findings
Study A Antimicrobial ActivityDemonstrated inhibition of Gram-positive bacteria with an IC50 value indicating moderate efficacy.
Study B Cytochrome P450 InhibitionIdentified as a selective inhibitor for CYP1A2; potential implications for drug interactions were discussed.
Study C Structure-Activity RelationshipExplored various substitutions on the pyridazine ring; found that halogen substitutions enhance biological activity significantly.

Future Research Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in live models.
  • Broader Spectrum Testing : Evaluating its efficacy against a wider range of microbial pathogens.
  • Toxicological Assessments : Understanding potential side effects and safety profiles when used in clinical settings.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-6-chloro-4-methylpyridazine?

Methodological Answer: The synthesis typically involves halogenation and coupling strategies. For example:

  • Stepwise halogenation : Introduce bromo and chloro groups sequentially via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) .
  • Intermediate purification : Recrystallization using polar aprotic solvents like DMF or ethanol is critical to isolate high-purity products .
  • Validation : Confirm regioselectivity via 1^1H NMR and mass spectrometry, comparing fragmentation patterns to reference data .

Q. How can researchers optimize reaction yields for this compound?

Methodological Answer:

  • Temperature control : Maintain reaction temperatures between 80–120°C to balance reactivity and decomposition risks .
  • Catalyst screening : Test palladium (e.g., Pd(PPh3_3)4_4) or copper catalysts for cross-coupling efficiency .
  • Solvent selection : Use DMF or THF for SNAr reactions due to their ability to stabilize transition states .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use DMF/water mixtures for high recovery rates, as demonstrated in analogous pyridazine derivatives .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) to resolve halogenated byproducts .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO/LUMO energies, charge distribution, and nucleophilic/electrophilic sites .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reactivity in different solvents .

Q. What strategies address contradictory spectral data (e.g., melting point or NMR shifts) in synthesized batches?

Methodological Answer:

  • Batch comparison : Analyze impurities via LC-MS and compare with literature melting points (e.g., 30–35°C for analogous compounds) .
  • Crystallography : Resolve structural ambiguities using single-crystal X-ray diffraction paired with SHELXL refinement software .

Q. How can researchers functionalize the pyridazine core for targeted applications?

Methodological Answer:

  • Bromo/chloro substitution : Exploit the ortho-directing effects of methyl groups for site-selective Suzuki-Miyaura coupling .
  • Heterocycle fusion : Synthesize imidazo[1,2-b]pyridazine derivatives via cyclization with amines or thiols, as shown in Scheme 38 .

Q. What role does this compound play in medicinal chemistry?

Methodological Answer:

  • Kinase inhibitor scaffolds : Serve as intermediates for p38 MAPK inhibitors by substituting the bromo group with aryl/heteroaryl moieties, analogous to SB-202190 .
  • Protease targeting : Modify the methyl group to enhance binding affinity in enzyme inhibition assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.